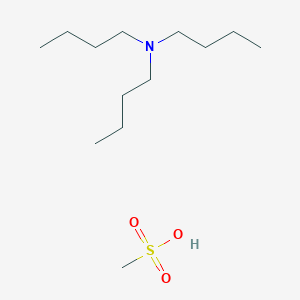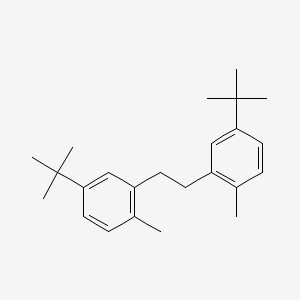
1,1'-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) is an organic compound characterized by its unique molecular structure It consists of two benzene rings connected by an ethane-1,2-diyl bridge, with tert-butyl and methyl groups attached to the benzene rings
Vorbereitungsmethoden
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 5-tert-butyl-2-methylbenzene with ethylene dibromide in the presence of a strong base, such as sodium hydride, to form the desired product.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the temperature maintained at around 110°C for several hours. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the ethane-1,2-diyl bridge, resulting in the formation of ethane derivatives.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in various organic synthesis reactions.
Biology: In biological research, the compound can be used as a probe to study the interactions between organic molecules and biological macromolecules. Its unique structure allows for specific binding and recognition events.
Medicine: Although not widely used in medicine, the compound’s derivatives may have potential applications in drug development. Research is ongoing to explore its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, the compound is used as an additive in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to changes in their activity. These interactions are often mediated by the compound’s unique structural features, such as the tert-butyl and methyl groups.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1’-(Ethane-1,2-diyl)bis[pentabromobenzene] and 1,2-Bis(tert-butylimino)ethane share structural similarities with 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene). .
Uniqueness: The presence of tert-butyl and methyl groups in 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) imparts unique chemical and physical properties. These substituents enhance the compound’s stability and reactivity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
65276-09-7 |
|---|---|
Molekularformel |
C24H34 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
4-tert-butyl-2-[2-(5-tert-butyl-2-methylphenyl)ethyl]-1-methylbenzene |
InChI |
InChI=1S/C24H34/c1-17-9-13-21(23(3,4)5)15-19(17)11-12-20-16-22(24(6,7)8)14-10-18(20)2/h9-10,13-16H,11-12H2,1-8H3 |
InChI-Schlüssel |
GTUKXXLCOQUWAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)CCC2=C(C=CC(=C2)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


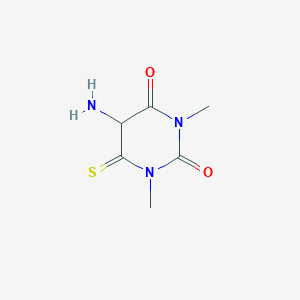
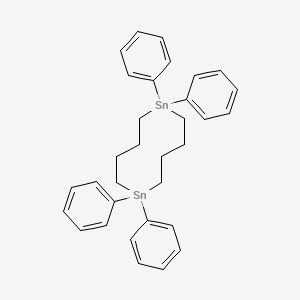
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)

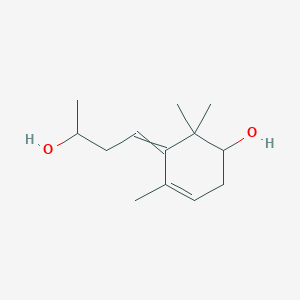
![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
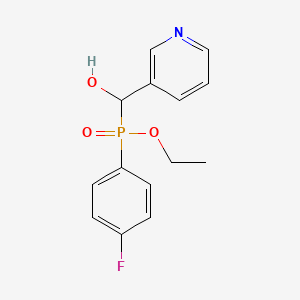

![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)


![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

